N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1251696-58-8
VCID: VC4453593
InChI: InChI=1S/C19H14ClN5O3/c20-14-8-4-5-9-15(14)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,26)
SMILES: C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Cl
Molecular Formula: C19H14ClN5O3
Molecular Weight: 395.8

N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

CAS No.: 1251696-58-8

Cat. No.: VC4453593

Molecular Formula: C19H14ClN5O3

Molecular Weight: 395.8

* For research use only. Not for human or veterinary use.

N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide - 1251696-58-8

Specification

CAS No. 1251696-58-8
Molecular Formula C19H14ClN5O3
Molecular Weight 395.8
IUPAC Name N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Standard InChI InChI=1S/C19H14ClN5O3/c20-14-8-4-5-9-15(14)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-13-6-2-1-3-7-13/h1-11H,12H2,(H,22,26)
Standard InChI Key KUDAPFVWNSZXJQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4Cl

Introduction

N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H- triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic organic compound belonging to the triazolopyrazine class. This compound is characterized by its complex structure, which includes a triazolopyrazine core, a phenoxy group, and a chlorophenyl moiety attached to an acetamide group. The presence of these functional groups contributes to its potential biological activities and chemical properties.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H- triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. These steps may include:

  • Preparation of the Triazolopyrazine Core: This involves the use of hydrazine derivatives and other reagents to form the core structure.

  • Introduction of Phenoxy and Chlorophenyl Groups: This step may involve nucleophilic substitution reactions using phenols and chlorobenzenes.

  • Use of Solvents and Catalysts: Solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as palladium or copper salts are commonly used.

Comparison with Similar Compounds

CompoundCAS NumberStructural FeaturesPotential Biological Activity
N-(2-fluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H- triazolo[4,3-a]pyrazin-2-yl}acetamide1251600-82-4Fluorophenyl groupAnticancer potential
N-(2-chlorophenyl)-2-{3-oxo-8-phenoxy-2H,3H- triazolo[4,3-a]pyrazin-2-yl}acetamide1251696-58-8Chlorophenyl groupPotential anticancer or other biological activities
N-(2-bromophenyl)-2-(3-oxo-8-phenoxy- triazolo[4,3-a]pyrazin-2-yl)acetamide-Bromophenyl groupSimilar potential biological activities

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